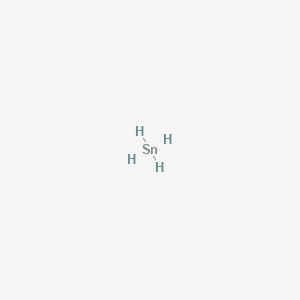
Stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane is a mononuclear parent hydride and a tin hydride.
Wissenschaftliche Forschungsanwendungen
Stannane-Mediated Radical Reactions
- This compound is used in radical reactions. A study by Clive and Wang (2002) found that a tin hydride, similar to conventional reagents like Bu3SnH and Ph3SnH, is effective in radical reactions involving halides, selenides, and enyne cyclization. An advantage of this this compound is the easy removal of tin-containing byproducts through mild hydrolysis, simplifying the purification process (Clive & Wang, 2002).
Catalysis in Organic Synthesis
- This compound can catalyze various organic reactions. Crich et al. (2007) described the use of benzeneselenol in catalyzing this compound-mediated radical chain reactions. This catalysis is beneficial in various synthetic applications, such as preventing radical rearrangement reactions and enabling the isolation of specific organic compounds (Crich et al., 2007).
Preparation of Heterocyclic Compounds
- Stannanes are used to synthesize heterocyclic compounds. Hanamoto, Hakoshima, and Egashira (2004) demonstrated that tributyl(3,3,3-trifluoro-1-propynyl)this compound efficiently produces trifluoromethylated heterocyclic compounds, which are valuable in synthetic chemistry (Hanamoto et al., 2004).
Analytical Applications
- This compound has applications in analytical chemistry. Alp and Ertaş (2010) developed a method for trapping this compound on an iridium-coated tungsten coil for tin determination, demonstrating its use in sensitive analytical techniques (Alp & Ertaş, 2010).
Molecular Studies
- In molecular studies, the vibrational spectrum of this compound has been analyzed. Halonen and Zhan (1994) conducted high-resolution photoacoustic spectroscopy on this compound, contributing to the understanding of molecular vibrations and structures (Halonen & Zhan, 1994).
Antimicrobial Research
- This compound compounds have been investigated for antimicrobial properties. Aniyery et al. (2017) synthesized a this compound derivative of pyridoxal 5-phosphate and found it effective against various bacteria, indicating potential applications in antimicrobial drug discovery (Aniyery et al., 2017).
Eigenschaften
CAS-Nummer |
2406-52-2 |
|---|---|
Molekularformel |
H4Sn |
Molekulargewicht |
122.74 g/mol |
IUPAC-Name |
stannane |
InChI |
InChI=1S/Sn.4H |
InChI-Schlüssel |
KXCAEQNNTZANTK-UHFFFAOYSA-N |
SMILES |
[SnH4] |
Kanonische SMILES |
[SnH4] |
Synonyme |
stannane tin tetrahydride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



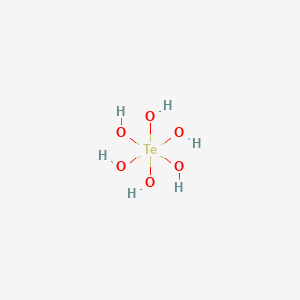
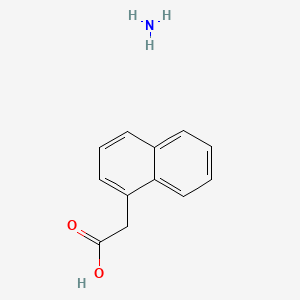

![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)
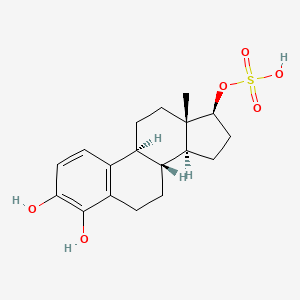



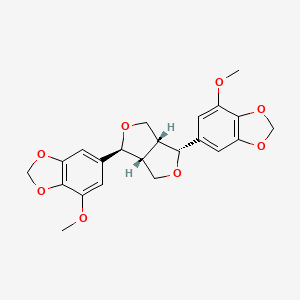

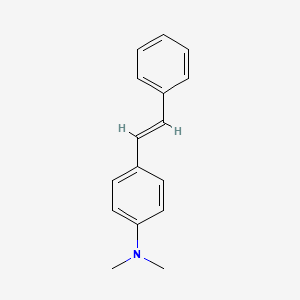
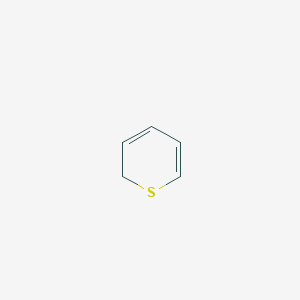
![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)